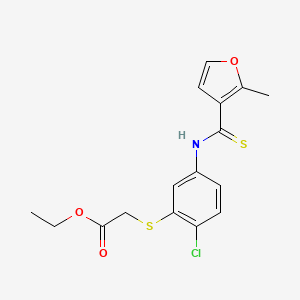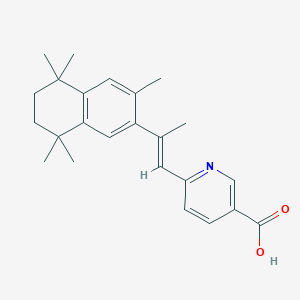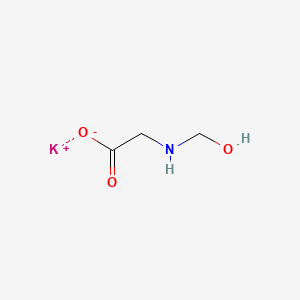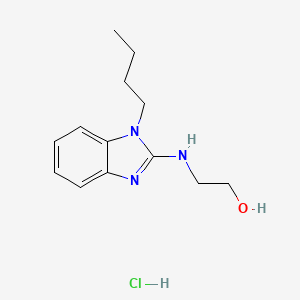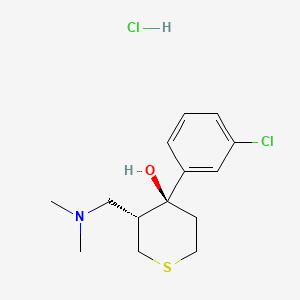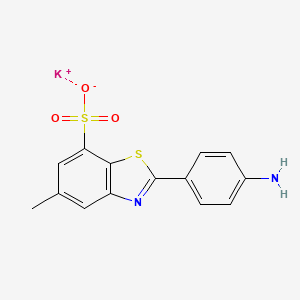
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is an organic compound with the molecular formula C14H11KN2O3S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monopotassium salt. The general steps are as follows:
- Dissolve 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid in water.
- Add potassium hydroxide slowly while stirring the solution.
- Maintain the reaction mixture at a specific temperature to ensure complete reaction.
- Filter the solution to remove any impurities.
- Evaporate the solvent to obtain the monopotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The process includes:
- Using high-purity starting materials to ensure product quality.
- Employing continuous stirring and temperature control to maintain consistent reaction conditions.
- Utilizing filtration and purification systems to remove impurities and obtain a high-purity product.
- Implementing drying techniques to obtain the final monopotassium salt in solid form.
化学反応の分析
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenyl group derivatives.
Substitution: Various substituted benzothiazole compounds.
科学的研究の応用
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The aminophenyl group can also participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, lithium salt
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
71032-91-2 |
|---|---|
分子式 |
C14H11KN2O3S2 |
分子量 |
358.5 g/mol |
IUPAC名 |
potassium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.K/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChIキー |
QEZVVYSZIUOFQB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



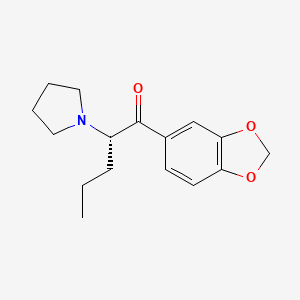
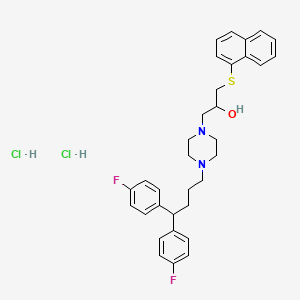
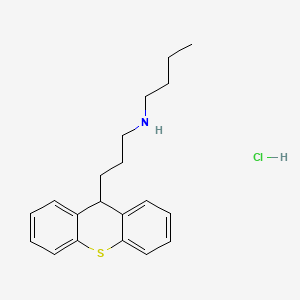
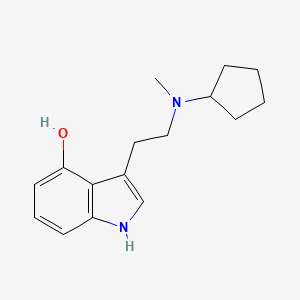

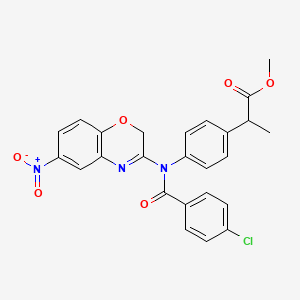
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
